3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid
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Overview
Description
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is a complex organic compound known for its unique structural and electronic properties. It is characterized by the presence of a trinitro-substituted fluorene moiety, which imparts significant electron-accepting capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid typically involves the nitration of fluorene derivatives followed by subsequent functionalization steps. One common method includes the nitration of 9H-fluorene to introduce nitro groups at the 2, 4, and 7 positions. This is followed by the formation of the fluorenylideneaminooxy linkage through a condensation reaction with an appropriate amine and propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted fluorenylidene derivatives.
Scientific Research Applications
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid has several scientific research applications:
Chemistry: Used as an electron acceptor in charge-transfer complexes, which are studied for their unique electronic properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its ability to interact with various molecular targets.
Mechanism of Action
The mechanism of action of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid involves its ability to act as an electron acceptor. This property allows it to form charge-transfer complexes with electron-donating molecules. The molecular targets and pathways involved include interactions with π-aromatic systems and stabilization of charge-transfer states through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitro-9H-fluoren-9-one: Another trinitro-substituted fluorene derivative with similar electron-accepting properties.
9H-Fluoren-9-ylideneaminooxy derivatives: Compounds with similar structural motifs but different substituents on the fluorene ring.
Uniqueness
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is unique due to its specific combination of a trinitro-substituted fluorene moiety and a propanoic acid linkage. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and chemistry .
Properties
CAS No. |
144597-24-0 |
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Molecular Formula |
C16H10N4O9 |
Molecular Weight |
402.27 g/mol |
IUPAC Name |
3-[(2,4,7-trinitrofluoren-9-ylidene)amino]oxypropanoic acid |
InChI |
InChI=1S/C16H10N4O9/c21-14(22)3-4-29-17-16-11-5-8(18(23)24)1-2-10(11)15-12(16)6-9(19(25)26)7-13(15)20(27)28/h1-2,5-7H,3-4H2,(H,21,22) |
InChI Key |
DKGDQEWGYCFILJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NOCCC(=O)O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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